R-10015

LIMK1 inhibition kinase assay IC50 comparison

Host-targeted antiviral studies require LIMK inhibitors with broad-spectrum efficacy and defined selectivity-generic alternatives risk false negatives. R-10015 (CAS 2097938-51-5) solves this: • LIMK1 IC50: 38 nM; cellular EC50 (HIV-1): 14.9 µM • Validated vs. HIV-1, EBOV, RVFV, VEEV, HSV-1 • Off-target profile: LRRK2, p70S6K, PKA, ROCK2, FLT3 at 1 µM • Documented in vivo tolerability: 10 mg/kg i.p. in mice >98% purity by HPLC. Ideal for actin dynamics, viral DNA synthesis, and nuclear migration studies.

Molecular Formula C20H19ClN6O2
Molecular Weight 410.9 g/mol
Cat. No. B2676175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-10015
Molecular FormulaC20H19ClN6O2
Molecular Weight410.9 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3CCN(CC3)C4=NC=NC5=C4C(=CN5)Cl
InChIInChI=1S/C20H19ClN6O2/c1-29-20(28)12-2-3-14-15(8-12)26-17(25-14)11-4-6-27(7-5-11)19-16-13(21)9-22-18(16)23-10-24-19/h2-3,8-11H,4-7H2,1H3,(H,25,26)(H,22,23,24)
InChIKeyMGRJCGXCUUCOQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





R-10015: Broad-Spectrum Antiviral LIMK Inhibitor


R-10015 (CAS 2097938-51-5) is a small-molecule inhibitor of LIM domain kinase (LIMK) that acts by binding to the ATP-binding pocket . It is a pyrrolo[2,3-d]pyrimidine derivative with a molecular weight of 410.86 g/mol and a purity typically >98% as determined by HPLC . The compound was identified as a lead in a screen for inhibitors of HIV-1 infection and has been shown to block viral DNA synthesis, nuclear migration, and virion release by targeting the host kinase LIMK1 [1]. R-10015 is distinguished by its broad-spectrum antiviral activity, which extends beyond HIV to include Zaire ebolavirus, Rift Valley fever virus, Venezuelan equine encephalitis virus, and herpes simplex virus 1 . Its well-characterized selectivity profile and in vivo tolerability make it a valuable tool for investigating LIMK-dependent processes in viral pathogenesis and cytoskeletal regulation .

R-10015 vs Generic LIMK Inhibitors: Selectivity and Antiviral Breadth


Generic substitution of LIMK inhibitors is not scientifically valid due to substantial differences in kinase selectivity profiles and antiviral efficacy. While many LIMK inhibitors, such as BMS-5 (LIMKi 3), exhibit high potency against LIMK1/2 (IC50 7-8 nM), they lack the broad-spectrum antiviral activity that defines R-10015 . R-10015 has been shown to inhibit multiple clinically relevant viruses, including EBOV, RVFV, VEEV, and HSV-1, in addition to HIV-1 . Furthermore, its selectivity profile—with off-target inhibition primarily limited to LRRK2, p70S6K, PKA, ROCK2, and FLT3 at 1 µM—differs from that of other LIMK inhibitors, which may have distinct off-target liabilities that could confound experimental results . These unique antiviral and selectivity characteristics mean that replacing R-10015 with another LIMK inhibitor could lead to false-negative results in viral studies or misinterpretation of cytoskeletal signaling pathways.

R-10015 Performance: Head-to-Head Comparison with Key LIMK Inhibitors


LIMK1 Inhibition Potency vs Ultra-Potent Inhibitors

In a purified LIMK1 kinase assay, R-10015 demonstrated an IC50 of 38 nM [1]. This potency is approximately 5-fold lower than that of the ultra-potent LIMK1/2 inhibitor BMS-5 (LIMKi 3), which exhibits an IC50 of 7 nM for LIMK1 . The moderate affinity of R-10015 may be advantageous in experimental systems where complete kinase inhibition is not desired or where off-target effects of ultra-potent inhibitors are a concern.

LIMK1 inhibition kinase assay IC50 comparison

Kinase Selectivity Profile: Distinct Off-Target Signature

When profiled against a panel of 120 kinases at 1 µM, R-10015 exhibited ≥90% inhibition of only two off-target kinases: LRRK2 and p70S6K . It also moderately inhibited PKA (76%), ROCK2 (70%), and FLT3 (68%). This selectivity profile is distinct from that of other LIMK inhibitors; for example, the ROCK/LIMK inhibitor LX7101 potently inhibits LIMK1/2 but also hits ROCK2 and PKA with much higher potency (IC50 values of 10 nM and <1 nM, respectively) .

kinase selectivity off-target profiling chemical probe

Broad-Spectrum Antiviral Activity Against Multiple Viruses

R-10015 has been shown to inhibit infection by multiple viruses, including Zaire ebolavirus (EBOV), Rift Valley fever virus (RVFV), Venezuelan equine encephalitis virus (VEEV), and herpes simplex virus 1 (HSV-1) . This broad-spectrum antiviral activity is a direct consequence of targeting the host LIMK pathway, which is required for actin-dependent steps in the life cycles of these diverse viruses. In contrast, most other LIMK inhibitors, including BMS-5 and TH-257, have not been reported to possess comparable antiviral breadth and are primarily characterized for their kinase inhibition or cancer cell migration effects .

broad-spectrum antiviral viral entry host-targeted antiviral

Cellular Target Engagement and HIV-1 Replication Inhibition

In CEM-SS T cells, treatment with 100 µM R-10015 for 0-4 hours resulted in a marked decrease in cofilin serine 3 phosphorylation, confirming on-target LIMK inhibition in a cellular context . Additionally, R-10015 inhibited HIV-1 replication with an EC50 of 14.9 µM, a value consistent with its inhibition of SDF-1-mediated chemotaxis (IC50 10 µM) [1]. This concordance between cellular target engagement and antiviral effect supports the compound's utility in dissecting LIMK-dependent steps of the viral life cycle.

cofilin phosphorylation HIV-1 inhibition cellular assay

In Vivo Tolerability and Safety in Animal Models

In a mouse study, intraperitoneal administration of R-10015 at 10 mg/kg resulted in no observable signs of toxicity . This preliminary in vivo tolerability data suggest that the compound can be used for short-term proof-of-concept studies to block viral infections in animal models. While many LIMK inhibitors lack published in vivo safety data, R-10015 offers a baseline for dosing and tolerability that can inform experimental design.

in vivo safety toxicity animal model

R-10015 Optimal Use Cases and Experimental Design


HIV-1 Host-Dependency Factor Studies

R-10015 is the preferred LIMK inhibitor for dissecting the role of actin dynamics in HIV-1 infection. Its validated inhibition of viral DNA synthesis, nuclear migration, and virion release—combined with its well-defined selectivity profile—allows researchers to attribute observed antiviral effects specifically to LIMK pathway blockade . The cellular EC50 of 14.9 µM provides a benchmark for dosing in T cell-based HIV replication assays [1].

Broad-Spectrum Antiviral Screening and Mechanistic Studies

For projects exploring host-targeted antivirals across multiple viral families, R-10015 is uniquely positioned due to its demonstrated activity against EBOV, RVFV, VEEV, and HSV-1 . This breadth enables cross-viral comparisons of LIMK dependency and the identification of common actin-dependent steps in viral life cycles, a capability not provided by other LIMK inhibitors [1].

Kinase Selectivity Profiling and Chemical Probe Validation

When investigating LIMK-mediated signaling, R-10015 offers a distinct off-target signature that minimizes confounding effects from ROCK and PKA inhibition . Its moderate potency (IC50 38 nM) also makes it a useful comparator to ultra-potent inhibitors like BMS-5 (7 nM), allowing researchers to correlate the degree of kinase inhibition with phenotypic outcomes [1].

In Vivo Proof-of-Concept Studies for LIMK Inhibition

R-10015 is the LIMK inhibitor of choice for initial in vivo target validation studies due to its documented tolerability at 10 mg/kg i.p. in mice . This safety data provides a starting point for dose selection in animal models of viral infection or cancer metastasis, where many other LIMK inhibitors lack published in vivo profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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